molecular formula C4H5ClF3NO B068298 2-chloro-N-(2,2,2-trifluoroethyl)acetamide CAS No. 170655-44-4

2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B068298
CAS No.: 170655-44-4
M. Wt: 175.54 g/mol
InChI Key: IRIXZMVHMMALGW-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C4H5ClF3NO and its molecular weight is 175.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Xanthate‐Transfer Approach to α‐Trifluoromethylamines :

    • In this study, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide was utilized in the synthesis of α‐trifluoromethylamines, which are important in the development of biologically active compounds and fluorinated derivatives. The research highlighted the use of xanthate transfer in this process and explored its applications in waste disposal and radical additions to indolines (Gagosz & Zard, 2006).
  • Novel Synthesis of Chloroacetamide Derivatives :

    • A novel synthetic approach was developed for preparing novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. This research demonstrated the scope and limitations of synthesizing new chloroacetamide derivatives via C-amidoalkylation of aromatics (Aizina, Rozentsveig, & Levkovskaya, 2011).
  • Metabolism of Chloroacetamide Herbicides :

    • This study explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. It provided insights into the carcinogenicity of these compounds, which involves complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Synthesis and Spectroscopic Features :

    • The synthesis, structural, and spectroscopic features of this compound derivatives were examined. The study involved X-ray analysis and quantum chemical calculations, contributing to the understanding of the properties and behaviors of these compounds in various phases and media (Sterkhova, Lazarev, & Lazareva, 2019).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . Various precautionary statements are associated with it, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIXZMVHMMALGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368294
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170655-44-4
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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